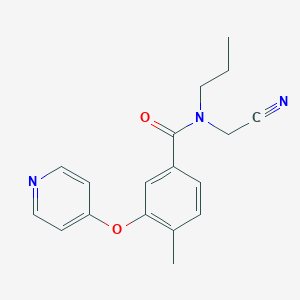

N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

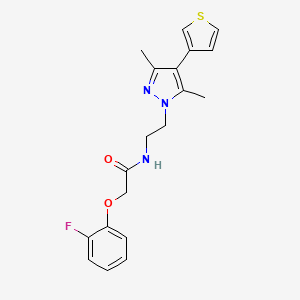

N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide is a useful research compound. Its molecular formula is C18H19N3O2 and its molecular weight is 309.369. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Novel Compounds

Thiourea-Catalyzed Asymmetric Michael Addition : Research on thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides showcases the development of methods that might be applicable in the synthesis of complex molecules including those similar to "N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide" for potential research applications (Inokuma, Hoashi, & Takemoto, 2006).

Coordination Chemistry with Palladium(II) : Studies on the coordination chemistry to palladium of pyridylbenzamidines highlight the versatility of nitrogen-containing ligands in forming complexes, which is relevant for understanding the chemical behavior and potential applications of pyridine-containing compounds like "this compound" in catalysis or material science (Tognon et al., 2015).

Antimicrobial Activities and Chemical Synthesis

- N-Heterocyclic Carbene-Silver Complexes : The development of N-heterocyclic carbene-silver complexes from pyridine linked ligands showcases a new class of antibiotics, indicating that compounds with pyridine moieties, akin to "this compound," could potentially be explored for their antimicrobial properties (Kascatan-Nebioglu et al., 2007).

Electrochemical Applications

- High Sensitive Biosensor Development : A study on the development of a high-sensitive biosensor based on modified carbon paste electrodes for the determination of glutathione and piroxicam opens the door to exploring compounds with similar structures, like "this compound," for biosensing applications, indicating the potential utility in analytical chemistry (Karimi-Maleh et al., 2014).

Wirkmechanismus

Target of Action

N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide, also known as NCI, primarily targets the Systemic Acquired Resistance (SAR) mechanism in plants . SAR is a potent innate immunity system in plants that is effective against a broad range of pathogens .

Mode of Action

NCI interacts with its targets by inducing a broad range of disease resistance in plants such as tobacco and rice . It triggers signaling at the same level as or downstream of salicylic acid (SA) accumulation .

Biochemical Pathways

The biochemical pathways affected by NCI are those involved in the SAR mechanism. NCI induces SAR by triggering signaling at the same level as or downstream of SA accumulation . This results in the expression of pathogenesis-related (PR) genes, which are markers of SAR .

Pharmacokinetics

It is known that nci can be applied to the soil to induce disease resistance in plants .

Result of Action

The molecular and cellular effects of NCI’s action include the induction of a broad range of disease resistance in plants and the expression of PR genes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of NCI. For instance, the phytohormone abscisic acid (ABA), which is induced in response to a variety of environmental stresses, can suppress the induction of SAR . Therefore, the presence of ABA in the environment could potentially influence the effectiveness of NCI in inducing SAR .

Biochemische Analyse

Biochemical Properties

N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit zinc finger DHHC domain-containing palmitoyltransferase 20 (zDHHC20), which is involved in the S-acylation of proteins . This inhibition affects the palmitoylation of substrates such as Legionella E3 ligase GobX, MyD88, and Ras . The nature of these interactions involves the binding of this compound to the active site of zDHHC20, thereby preventing the enzyme from catalyzing the palmitoylation reaction.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting the palmitoylation of key signaling proteins such as Ras . This inhibition can lead to alterations in gene expression and cellular metabolism. For example, the inhibition of Ras palmitoylation can disrupt its localization to the plasma membrane, thereby affecting downstream signaling pathways involved in cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of zDHHC20, which is responsible for the S-acylation of proteins . By inhibiting zDHHC20, the compound prevents the palmitoylation of substrates such as GobX, MyD88, and Ras . This inhibition can lead to changes in the localization and function of these proteins, ultimately affecting cellular signaling and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and does not degrade rapidly . Long-term studies have shown that the inhibition of zDHHC20 by this compound can lead to sustained changes in cellular function, including alterations in protein localization and signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits zDHHC20 without causing significant toxicity . At higher doses, it can lead to adverse effects such as cytotoxicity and disruption of cellular homeostasis. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain concentration, beyond which no further inhibition of zDHHC20 is observed .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein palmitoylation. It interacts with enzymes such as zDHHC20, which catalyzes the S-acylation of proteins . The inhibition of zDHHC20 by this compound can affect metabolic flux and metabolite levels by altering the palmitoylation status of key signaling proteins.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to zDHHC20 and other cellular proteins . This distribution can affect its activity and function, as the compound needs to reach specific cellular compartments to exert its inhibitory effects.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with zDHHC20 and other target proteins . The compound is directed to specific compartments or organelles where zDHHC20 is localized, such as the Golgi apparatus and the plasma membrane. This localization is crucial for its activity, as it needs to be in proximity to its target enzymes to effectively inhibit protein palmitoylation.

Eigenschaften

IUPAC Name |

N-(cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-3-11-21(12-8-19)18(22)15-5-4-14(2)17(13-15)23-16-6-9-20-10-7-16/h4-7,9-10,13H,3,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQKWZFHQBWLOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC#N)C(=O)C1=CC(=C(C=C1)C)OC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B3005707.png)

![4-(3-mesityl-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazole-9-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3005708.png)

![5-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B3005713.png)

![2-[[5-(3-Methoxyphenyl)-1H-pyrazol-4-yl]methyl-prop-2-ynylamino]ethanol](/img/structure/B3005718.png)

![2-(4-Butoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3005722.png)

![N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide](/img/structure/B3005725.png)

![5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3005726.png)